Sarolaner

Vue d'ensemble

Description

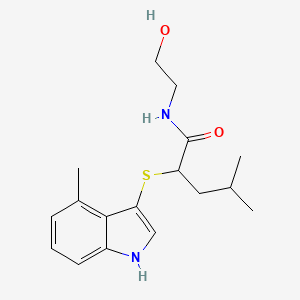

Sarolaner est un médicament vétérinaire ectoparasiticide principalement utilisé pour le traitement des infestations de puces et de tiques chez les chiens. Il appartient à la classe des composés isoxazolines et est connu pour son activité à large spectre contre divers ectoparasites. This compound est commercialisé sous la marque Simparica et est également un composant de médicaments combinés comme Simparica Trio et Revolution Plus .

Applications De Recherche Scientifique

Sarolaner has a wide range of scientific research applications, including:

Veterinary Medicine: Used for the treatment and prevention of flea and tick infestations in dogs and cats.

Parasitology: Studied for its efficacy against various ectoparasites and its potential to control parasitic infestations in animals.

Pharmacology: Research on its pharmacokinetics, safety, and efficacy in different animal models.

Toxicology: Investigated for its safety profile, including potential side effects and toxicity in animals.

Mécanisme D'action

- Its primary targets are GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels in the arthropod nervous system .

- By disrupting these channels, sarolaner inhibits the uptake of chloride ions into the central nervous system of mites and insects, leading to increased nerve stimulation .

- Additionally, it binds to chloride-gated channels with greater affinity in arthropods than in mammals .

Target of Action

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Sarolaner functions by inhibiting the function of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects . These receptors are crucial for the transmission of neuronal signals. By binding to the chloride channels in nerve and muscle cells, this compound blocks the transmission of these signals, leading to paralysis and death of the parasites . The compound interacts with GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels, exhibiting a high affinity for these receptors in arthropods compared to mammals .

Cellular Effects

This compound exerts its effects on various cell types by targeting the neuromuscular junctions. In insects, it causes paralysis by inhibiting the GABA and glutamate receptors, which are essential for normal nerve and muscle function . This inhibition leads to an accumulation of chloride ions within the cells, disrupting the electrochemical gradient and resulting in cellular dysfunction and death . In mammals, this compound has a much lower affinity for these receptors, minimizing its impact on mammalian cell function .

Molecular Mechanism

At the molecular level, this compound binds to the GABA and glutamate receptors in the neuromuscular junctions of insects . This binding inhibits the normal function of these receptors, preventing the transmission of neuronal signals. The inhibition of GABA-elicited currents at both susceptible and resistant flea GABACls is a key aspect of this compound’s mechanism of action . Additionally, this compound has been shown to have a long-lasting plasma concentration and greater in vitro flea and tick potency compared to other isoxazolines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated rapid and sustained efficacy against fleas and ticks. It is rapidly absorbed following oral administration, with a bioavailability of over 85% . The compound maintains effective plasma concentrations for up to 35 days, providing long-term protection against ectoparasites . This compound is stable under various conditions, and its degradation products have minimal impact on its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single monthly dose of 2-4 mg/kg has been shown to provide excellent efficacy against flea and tick infestations . Higher doses may lead to adverse effects such as muscle tremors, ataxia, and seizures in some dogs . At therapeutic doses, this compound is well-tolerated and provides sustained protection against ectoparasites .

Metabolic Pathways

This compound is minimally metabolized in dogs, with over 99.9% of the compound binding to plasma proteins . It is primarily eliminated via biliary excretion, with a half-life of 11-12 days . The minimal metabolism and high protein binding contribute to its long-lasting efficacy and stability in the body .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It is highly protein-bound, which facilitates its transport and distribution within cells and tissues . The compound accumulates in the plasma, maintaining effective concentrations for extended periods .

Subcellular Localization

This compound is localized primarily in the neuromuscular junctions of insects, where it exerts its inhibitory effects on GABA and glutamate receptors . The compound’s high affinity for these receptors ensures its targeted action against ectoparasites while minimizing its impact on mammalian cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Sarolaner est synthétisé par un processus en plusieurs étapes qui implique la formation d'un noyau isoxazoline à base d'azétidine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle isoxazoline : Elle implique la réaction d'un oxyde de nitrile approprié avec une alcène pour former le cycle isoxazoline.

Introduction du cycle azétidine : L'intermédiaire isoxazoline est ensuite mis à réagir avec un dérivé d'azétidine pour former la structure spirocyclique.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir les propriétés chimiques et l'activité biologique souhaitées.

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une fabrication à grande échelle. Cela comprend :

Optimisation des conditions de réaction : Assurer un rendement et une pureté élevés en optimisant la température, la pression et la durée de la réaction.

Processus de purification : Utiliser des techniques telles que la cristallisation, la chromatographie et la recristallisation pour purifier le produit final.

Contrôle qualité : Mettre en œuvre des mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Sarolaner subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro, les transformant en amines.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des cycles aromatiques halogénés.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Nucléophiles : Méthylate de sodium, tert-butylate de potassium.

Principaux produits formés

Sulfoxydes et sulfones : Formés à partir de réactions d'oxydation.

Amines : Formées à partir de réactions de réduction.

Aromatiques substitués : Formés à partir de réactions de substitution nucléophile.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Médecine vétérinaire : Utilisé pour le traitement et la prévention des infestations de puces et de tiques chez les chiens et les chats.

Parasitologie : Étudié pour son efficacité contre divers ectoparasites et son potentiel pour contrôler les infestations parasitaires chez les animaux.

Pharmacologie : Recherche sur sa pharmacocinétique, sa sécurité et son efficacité dans différents modèles animaux.

Toxicologie : Enquêté sur son profil de sécurité, y compris les effets secondaires potentiels et la toxicité chez les animaux.

Mécanisme d'action

This compound exerce ses effets en inhibant la fonction des récepteurs de l'acide gamma-aminobutyrique (GABA) et du glutamate aux jonctions neuromusculaires des insectes. Cette inhibition entraîne une hyperstimulation du système nerveux des arthropodes, entraînant des convulsions et la mort du parasite. This compound se lie aux canaux chlorure dans les cellules nerveuses et musculaires, bloquant la transmission des signaux neuronaux. Ce mécanisme est très sélectif pour les arthropodes, ce qui le rend moins toxique pour les mammifères .

Comparaison Avec Des Composés Similaires

Sarolaner est comparé à d'autres composés isoxazolines tels que :

Afoxolaner : Commercialisé sous la marque NexGard, il est également utilisé pour le traitement des infestations de puces et de tiques chez les chiens.

Fluralaner : Commercialisé sous la marque Bravecto, il offre une protection durable contre les puces et les tiques.

Lotilaner : Commercialisé sous la marque Credelio, c'est un autre composé isoxazoline utilisé à des fins similaires.

L'unicité de this compound réside dans sa rapidité et sa constance à tuer les puces et les tiques, ce qui le rend très efficace pour contrôler les infestations d'ectoparasites .

Propriétés

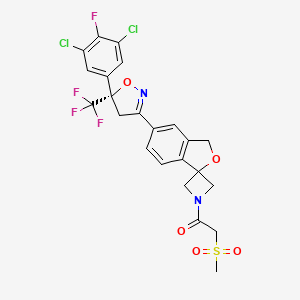

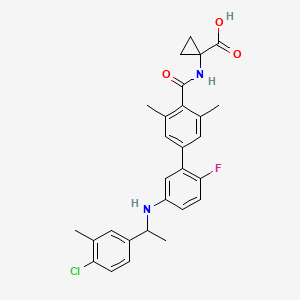

IUPAC Name |

1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEFKKUZMDEUIP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2F4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336934 | |

| Record name | Sarolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398609-39-6 | |

| Record name | Sarolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398609396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsulfonyl Ethanone Derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAROLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM113FTW7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B610629.png)